molecular formula C21H32N2O3S B2756820 N-cycloheptyl-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941990-28-9

N-cycloheptyl-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No.: B2756820
CAS No.: 941990-28-9
M. Wt: 392.56
InChI Key: UMDCXPODVCAXFS-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(1-tosylpiperidin-2-yl)acetamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(1-tosylpiperidin-2-yl)acetamide typically involves the reaction of cycloheptylamine with 2-(1-tosylpiperidin-2-yl)acetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(1-tosylpiperidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tosyl group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

N-cycloheptyl-2-(1-tosylpiperidin-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(1-tosylpiperidin-2-yl)acetamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide
  • N-cycloheptyl-2-(6-nitro-1H-benzimidazol-2-yl)thioacetamide

Uniqueness

N-cycloheptyl-2-(1-tosylpiperidin-2-yl)acetamide is unique due to its specific structural features, such as the tosyl group and the cycloheptyl moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Biological Activity

N-cycloheptyl-2-(1-tosylpiperidin-2-yl)acetamide is a compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.

Synthesis and Structural Characterization

The synthesis of this compound involves several steps, including the formation of the piperidine ring and subsequent tosylation. Characterization of the compound typically employs techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure.

1. Antioxidant Activity

Research has indicated that derivatives of acetamide, including compounds similar to this compound, exhibit significant antioxidant properties. A study highlighted the synthesis of various acetamide derivatives and their evaluation for antioxidant activity using assays such as ABTS radical scavenging and nitric oxide (NO) production in macrophage cells. Notably, certain derivatives demonstrated effective inhibition of NO production in lipopolysaccharide (LPS)-stimulated J774.A1 macrophages, suggesting potential anti-inflammatory effects .

Compound% Inhibition at 10 µM% Inhibition at 1 µM% Inhibition at 0.1 µM
4000679.66 ± 1.3386.75 ± 0.6591.73 ± 1.59
4000785.00 ± 3.5189.60 ± 1.4681.50 ± 12.67

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be inferred from studies on similar compounds that inhibit NO production in RAW 264.7 cells, a common model for studying inflammation . These compounds have shown promising results in reducing inflammation markers, indicating a possible therapeutic application in inflammatory diseases.

3. Enzyme Inhibition Studies

Another aspect of the biological activity of acetamide derivatives is their ability to inhibit certain enzymes, such as lipoxygenase. Compounds derived from similar structures have been tested for their inhibitory effects, showing IC50 values ranging from 100 to 179 mM compared to standard inhibitors like quercetin . This suggests that this compound may possess enzyme inhibitory properties that could be beneficial in various pathological conditions.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Antioxidant Evaluation : A study demonstrated that specific acetamide derivatives significantly reduced reactive oxygen species (ROS) production in macrophages stimulated with tBOH, highlighting their potential as antioxidants .
  • Inflammation Modulation : Research on extracts from Cymbaria daurica revealed that certain compounds exhibited significant anti-inflammatory activity by inhibiting NO production, supporting the hypothesis that structural analogs like this compound may also exert similar effects .

Properties

IUPAC Name

N-cycloheptyl-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3S/c1-17-11-13-20(14-12-17)27(25,26)23-15-7-6-10-19(23)16-21(24)22-18-8-4-2-3-5-9-18/h11-14,18-19H,2-10,15-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDCXPODVCAXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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